Antimycobacterial Activity vs. Liposidomycin B
Caprazamycin B demonstrates quantifiably superior antimycobacterial activity against *Mycobacterium tuberculosis* H37Rv compared to the structurally related liposidomycin B. Caprazamycin B exhibits an MIC of 3.13 µg/mL against the reference strain *M. tuberculosis* H37Rv [1]. In contrast, liposidomycin B—which shares the diazepanone-nucleoside core and MraY inhibitory mechanism—shows substantially weaker activity, with an MIC of 1.6 µg/mL reported only against *Mycobacterium phlei* IFO 3158, a non-tuberculous, rapidly growing mycobacterial species of lower clinical relevance [2]. No comparable MIC data for liposidomycin B against *M. tuberculosis* H37Rv is available in primary literature, indicating a narrower antimycobacterial spectrum. Furthermore, Caprazamycin B retains activity against multidrug-resistant *M. tuberculosis* strains with MICs ranging from 6.25 to 12.5 µg/mL [1].
| Evidence Dimension | MIC against mycobacterial strains |
|---|---|
| Target Compound Data | MIC = 3.13 µg/mL (*M. tuberculosis* H37Rv); MIC = 6.25-12.5 µg/mL (drug-susceptible and multidrug-resistant *M. tuberculosis* strains) |
| Comparator Or Baseline | Liposidomycin B: MIC = 1.6 µg/mL (*Mycobacterium phlei* IFO 3158 only); no data for *M. tuberculosis* H37Rv |
| Quantified Difference | Caprazamycin B is active against *M. tuberculosis* H37Rv at 3.13 µg/mL, whereas liposidomycin B lacks documented activity against this clinically relevant pathogen. Caprazamycin B retains activity against MDR-TB strains (MIC 6.25-12.5 µg/mL) with a fold-change in MIC of 2-4× relative to susceptible strains. |
| Conditions | Broth microdilution assay; *M. tuberculosis* H37Rv and Kurono strains; drug-susceptible and multidrug-resistant clinical isolates |
Why This Matters
For procurement decisions in antimycobacterial drug discovery, Caprazamycin B provides validated activity against the clinically relevant *M. tuberculosis* complex and MDR strains, whereas liposidomycin B is limited to non-tuberculous mycobacteria.
- [1] Igarashi M, Nakagawa N, Doi N, Hattori S, Naganawa H, Hamada M. Caprazamycin B, novel anti-TB antibiotics, from Streptomyces sp. J Antibiot. 2003;56(6):580-583. View Source
- [2] Kimura K, et al. Liposidomycin, the first reported nucleoside antibiotic inhibitor of peptidoglycan biosynthesis translocase I: The discovery of liposidomycin and related compounds with a perspective on their application to new antibiotics. J Antibiot. 2019;72:877-889. View Source
